molecular formula C21H19N3O5 B7717668 6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No. B7717668
M. Wt: 393.4 g/mol
InChI Key: SXKRIOMRSMIPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including pharmacology, biochemistry, and molecular biology.

Scientific Research Applications

6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including pharmacology, biochemistry, and molecular biology. It has been studied as a potential anticancer agent, antimicrobial agent, anti-inflammatory agent, and antioxidant agent. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood. However, it has been proposed that this compound exerts its biological effects through the modulation of various cellular pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway. It has also been suggested that this compound acts as a DNA intercalator, thereby inhibiting DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals. It has also been shown to improve cognitive function and memory in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its broad range of biological activities. This compound has shown promising results in various fields of research, including pharmacology, biochemistry, and molecular biology. It is also relatively easy to synthesize, and the synthesis process has been optimized to improve the yield and purity of the compound.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its potential toxicity. This compound has been shown to induce cytotoxicity in some cell lines, and its long-term effects on human health are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One of the major areas of research is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.
Another area of research is the development of new derivatives of this compound with improved biological activities and reduced toxicity. These derivatives could be used as potential drug candidates for the treatment of various diseases, including cancer and neurological disorders.
Finally, further studies are needed to fully understand the long-term effects of this compound on human health. This will require extensive toxicological studies to determine the safety of this compound for use in humans. Overall, this compound is a promising compound with potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves several steps, including the synthesis of the oxadiazole ring, quinoline ring, and the final coupling of the two rings. The synthesis process has been optimized to improve the yield and purity of the compound. Various methods have been developed for the synthesis of this compound, including microwave-assisted synthesis, solvent-free synthesis, and multi-component reactions.

properties

IUPAC Name

6-methyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-11-5-6-15-12(7-11)8-14(20(25)22-15)19-23-21(29-24-19)13-9-16(26-2)18(28-4)17(10-13)27-3/h5-10H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKRIOMRSMIPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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